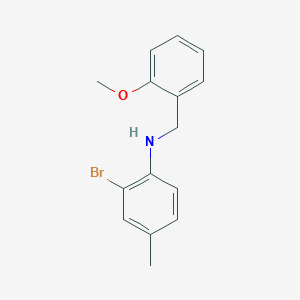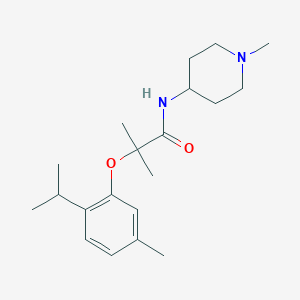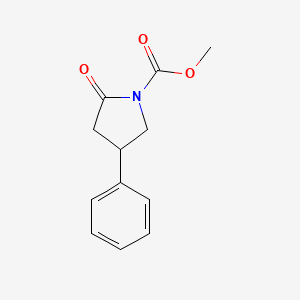
(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine, also known as BMB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. BMB is a small molecule that belongs to the class of aryl alkylamines and has a molecular weight of 296.25 g/mol.
Wirkmechanismus
The mechanism of action of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has also been found to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to exhibit antiproliferative effects against several cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been reported to have antimicrobial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine is its versatility in terms of its potential applications. This compound has been found to exhibit a range of biological activities, which makes it a promising candidate for drug discovery and medicinal chemistry. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Another area of interest is the development of this compound-based drugs for the treatment of cancer. This compound has been found to exhibit antiproliferative effects against several cancer cell lines, which makes it a promising candidate for further research. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in drug discovery and medicinal chemistry. It has been found to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects. This compound has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. While there are some limitations to the use of this compound in certain experimental settings, further research is needed to fully understand its potential applications in medicine.
Synthesemethoden
(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine can be synthesized using a multistep synthetic route that involves the reaction of 2-bromo-4-methylphenylboronic acid with 2-methoxybenzylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of this compound as a white solid with a yield of 52%.
Wissenschaftliche Forschungsanwendungen
(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has been shown to have potential applications in drug discovery and medicinal chemistry. It has been reported to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects. This compound has also been found to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-11-7-8-14(13(16)9-11)17-10-12-5-3-4-6-15(12)18-2/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXGGYOHMVTPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)
![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)


